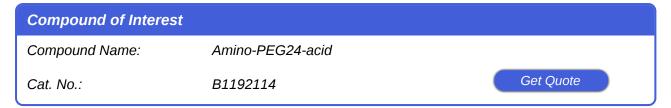


An In-depth Technical Guide to Amino-PEG24acid: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG24-acid is a discrete polyethylene glycol (dPEG®) derivative that serves as a versatile heterobifunctional linker in bioconjugation and drug delivery. Its structure features a primary amine group at one end and a carboxylic acid group at the other, separated by a 24-unit polyethylene glycol chain. This extended, hydrophilic spacer imparts significant advantages in the modification of biomolecules and surfaces, enhancing solubility, reducing steric hindrance, and improving the pharmacokinetic profiles of conjugated drugs. This guide provides a comprehensive overview of the structure, properties, and common applications of Amino-PEG24-acid, complete with experimental protocols and workflow diagrams to facilitate its use in research and development.

Structure and Physicochemical Properties

Amino-PEG24-acid is a monodisperse compound, meaning it has a precise, single molecular weight, which ensures reproducibility in bioconjugation reactions.[1] The presence of the long PEG chain renders it highly soluble in water and many organic solvents.[2]

Table 1: Physicochemical Properties of Amino-PEG24-acid



Property	Value	Reference(s)
Molecular Formula	C51H103NO26	[2][3]
Molecular Weight	~1146.37 g/mol	[1]
CAS Number	196936-04-6, 2563873-76-5, 756526-07-4	
Purity	≥95%	
Appearance	White to off-white solid	
Solubility	Water, DMSO, DMF, Methylene Chloride	
Storage	-20°C, desiccated	

Reactivity and Applications

The bifunctional nature of **Amino-PEG24-acid** allows for sequential or orthogonal conjugation strategies.

- Amine Group: The primary amine is nucleophilic and readily reacts with activated carboxylic
 acids (e.g., NHS esters), aldehydes, and ketones to form stable amide or imine bonds,
 respectively. This functionality is commonly exploited for labeling, chemical modification, and
 surface or particle modification.
- Carboxylic Acid Group: The terminal carboxylic acid can be activated using carbodiimides, such as EDC, in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated intermediate then efficiently reacts with primary amines on biomolecules to form stable amide bonds.

These reactive properties make **Amino-PEG24-acid** a valuable tool in a variety of applications:

 Antibody-Drug Conjugates (ADCs): The PEG linker can modulate the physicochemical properties of ADCs by balancing the hydrophobicity of the payload, improving solubility, and potentially increasing the drug-to-antibody ratio (DAR).



- Drug Delivery and Nanomedicine: Its use as a linker in drug delivery systems can improve
 the solubility, stability, and pharmacokinetic profile of therapeutic agents. When used to
 functionalize nanoparticles, the PEG chain provides a hydrophilic "stealth" layer that can
 reduce non-specific protein binding and prolong circulation time.
- Peptide Synthesis and Modification: Amino-PEG24-acid can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a long, flexible, and hydrophilic spacer.
- Surface Modification: It is used to functionalize surfaces of materials like nanoparticles and beads to reduce non-specific binding and to provide a reactive handle for the immobilization of biomolecules.

Experimental Protocols

The following are general protocols for the use of **Amino-PEG24-acid** in bioconjugation. Optimization may be required for specific applications.

Amide Bond Formation via EDC/NHS Coupling (Activation of Carboxylic Acid)

This protocol describes the activation of the carboxylic acid group of **Amino-PEG24-acid** for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or amine-modified surface).

Materials:

- Amino-PEG24-acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5



- · Amine-containing molecule
- Dry, water-miscible organic solvent (e.g., DMF or DMSO)

Procedure:

- Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of Amino-PEG24-acid in dry DMF or DMSO.
- Activation of Carboxylic Acid:
 - Dissolve the Amino-PEG24-acid in Activation Buffer.
 - Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:1.2:1.2
 (Amino-PEG24-acid:EDC:NHS).
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Amine-Containing Molecule:
 - Immediately add the activated Amino-PEG24-acid solution to the amine-containing molecule dissolved in Coupling Buffer.
 - Allow the reaction to proceed for 2 hours to overnight at room temperature, or 4°C overnight.
- Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
- Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.

Reaction Monitoring: The progress of the conjugation can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Reaction of the Amine Group with an NHS Ester



This protocol describes the reaction of the primary amine of **Amino-PEG24-acid** with a preactivated NHS ester-containing molecule.

Materials:

- Amino-PEG24-acid
- NHS ester-containing molecule
- Reaction Buffer: PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Dry, water-miscible organic solvent (e.g., DMF or DMSO)

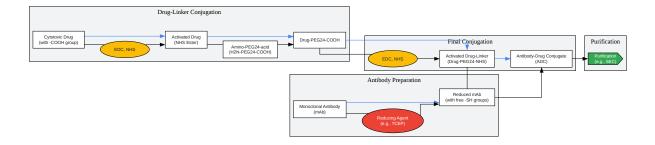
Procedure:

- Reagent Preparation: Dissolve the Amino-PEG24-acid and the NHS ester-containing
 molecule in a suitable solvent. For reactions in aqueous buffer, stock solutions in DMF or
 DMSO can be prepared and added to the buffer.
- Conjugation:
 - Combine the Amino-PEG24-acid and the NHS ester in Reaction Buffer. A slight molar excess of the NHS ester may be used.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically complete within this timeframe.
- Quenching: Add Quenching Buffer to stop the reaction.
- Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents.

Mandatory Visualizations Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis



The following diagram illustrates a typical workflow for the synthesis of an ADC using **Amino-PEG24-acid** as a linker. This process involves the separate activation of the drug and the antibody, followed by their conjugation via the bifunctional PEG linker.



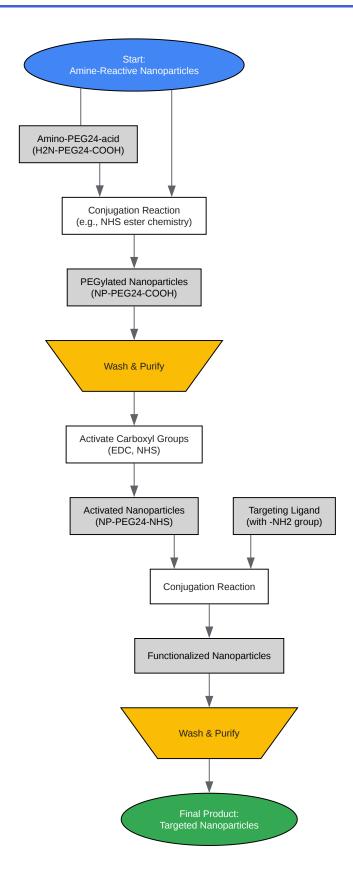
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Caption: Workflow for ADC synthesis using Amino-PEG24-acid.

Experimental Workflow for Nanoparticle Surface Functionalization

This diagram outlines the process of functionalizing a nanoparticle surface with **Amino-PEG24-acid**, followed by the attachment of a targeting ligand.





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Caption: Nanoparticle surface functionalization workflow.

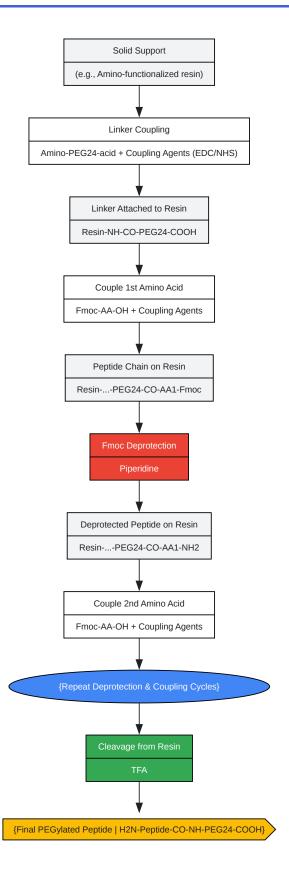




Logical Relationship in Solid-Phase Peptide Synthesis (SPPS)

This diagram illustrates the incorporation of **Amino-PEG24-acid** as a linker onto a solid support during SPPS, followed by peptide chain elongation.





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Caption: SPPS workflow with Amino-PEG24-acid linker.



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